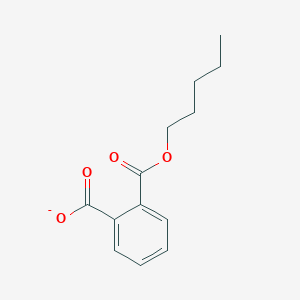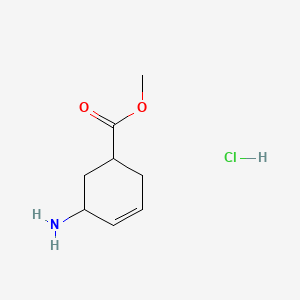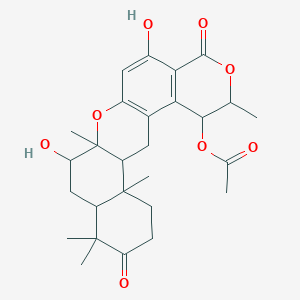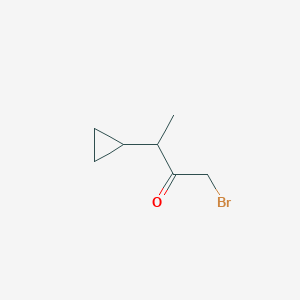
1-Bromo-3-cyclopropylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-cyclopropylbutan-2-one is an organic compound with the molecular formula C7H11BrO It is a brominated ketone featuring a cyclopropyl group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopropylbutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropylbutan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclopropylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding alcohols, ethers, or amines.
Reduction Reactions: The compound can be reduced to 3-cyclopropylbutan-2-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can convert the ketone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Reduction: 3-cyclopropylbutan-2-one.
Oxidation: 3-cyclopropylbutanoic acid.
Scientific Research Applications
1-Bromo-3-cyclopropylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-cyclopropylbutan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the ketone group can undergo reduction or oxidation. The cyclopropyl group can influence the compound’s reactivity by introducing ring strain, which can affect the stability and reactivity of intermediates formed during reactions .
Comparison with Similar Compounds
- 1-Bromo-2-cyclopropylbutan-2-one
- 1-Bromo-3-cyclopropylpropan-2-one
- 1-Bromo-3-cyclopropylpentan-2-one
Comparison: 1-Bromo-3-cyclopropylbutan-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity compared to other brominated ketones. The ring strain in the cyclopropyl group can lead to different reaction pathways and products, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
1-bromo-3-cyclopropylbutan-2-one |
InChI |
InChI=1S/C7H11BrO/c1-5(6-2-3-6)7(9)4-8/h5-6H,2-4H2,1H3 |
InChI Key |
YXOBENYQWAVNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





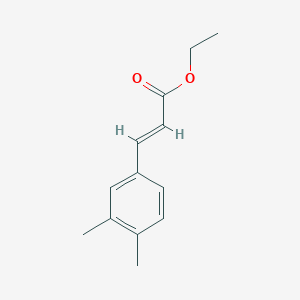
![rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)

![(3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate](/img/structure/B12309274.png)
![rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis](/img/structure/B12309279.png)

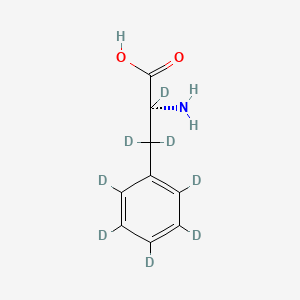
![6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309294.png)
